

Application Notes and Protocols: Reconstitution and Storage of Lyophilized HR-2 Peptide

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Compound of Interest

Compound Name: *Mast Cell Degranulating Peptide*
HR-2

Cat. No.: *B15613187*

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Introduction

Heptad Repeat 2 (HR-2) peptides, derived from the HR-2 domain of viral fusion proteins, are potent inhibitors of viral entry. They act by binding to the Heptad Repeat 1 (HR-1) domain of the viral spike protein, thereby preventing the formation of the six-helix bundle (6-HB) structure essential for the fusion of viral and cellular membranes. These application notes provide detailed protocols for the proper reconstitution, storage, and handling of lyophilized HR-2 peptides, as well as their application in common viral fusion inhibition assays.

Peptide Characteristics and Handling

HR-2 peptides are often hydrophobic, which can present challenges for solubilization in aqueous solutions. To enhance solubility and stability, HR-2 peptides may be chemically modified, for instance, by N-terminal acetylation and C-terminal amidation, or by the addition of hydrophilic tags.^[1] It is crucial to handle the lyophilized powder and reconstituted solutions with care to maintain peptide integrity and activity.

General Handling Precautions:

- Before opening, always allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.^{[2][3]} This prevents condensation from forming inside the vial,

which can compromise the stability of the peptide.[2][3]

- Wear gloves to prevent contamination from proteases and other environmental factors.
- For peptides containing cysteine, methionine, or tryptophan residues, which are susceptible to oxidation, the use of oxygen-free solvents is recommended.[3]

Reconstitution of Lyophilized HR-2 Peptide

The choice of solvent for reconstitution is critical and depends on the hydrophobicity of the specific HR-2 peptide sequence.

Recommended Solvents:

- Sterile, distilled water or a sterile aqueous buffer (e.g., PBS, pH 7.4): This should be the first choice for hydrophilic HR-2 peptides.
- Organic Solvents: For hydrophobic HR-2 peptides, initial dissolution in a small amount of an organic solvent is often necessary before dilution with an aqueous buffer.[4]
 - Dimethyl sulfoxide (DMSO)
 - Dimethylformamide (DMF)
 - Acetonitrile (ACN)

Reconstitution Protocol:

- Briefly centrifuge the vial to ensure the lyophilized peptide powder is at the bottom.
- Allow the vial to reach room temperature.
- Add the appropriate solvent to the desired stock concentration (e.g., 1-10 mg/mL).
- If using an organic solvent for a hydrophobic peptide, first dissolve the peptide completely in a minimal volume of the organic solvent. Then, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.

- Gently vortex or sonicate the vial until the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
- The reconstituted peptide solution should be clear. If particulates are visible, the peptide is not fully dissolved.

Storage of Lyophilized and Reconstituted HR-2 Peptide

Proper storage is essential to preserve the stability and activity of the HR-2 peptide.

Quantitative Data Summary

Peptide Form	Storage Temperature	Duration	Recommendations
Lyophilized	-20°C or -80°C	Several years	Store in a desiccated, dark environment. [5] [6]
4°C	Weeks to months	For short-term storage. [6]	
Room Temperature	Days to weeks	Stable for short periods, such as during shipping. [2]	
Reconstituted	-20°C or -80°C	Weeks to months	Aliquot into single-use volumes to avoid freeze-thaw cycles. [2] [3] Use sterile buffers at pH 5-6 to prolong storage life. [3]
4°C	Up to one week	For short-term use. [3]	

Experimental Protocols

HR-2 peptides are commonly evaluated for their antiviral activity using cell-based assays that measure the inhibition of viral entry.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay measures the ability of an HR-2 peptide to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 spike protein into target cells.

Materials:

- HEK293T cells stably expressing human ACE2 and TMPRSS2 (293T/ACE2-TMPRSS2)
- SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase or GFP)
- Reconstituted HR-2 peptide stock solution
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Luciferase assay reagent (if applicable)
- Plate reader for luminescence or fluorescence

Protocol:

- Seed 293T/ACE2-TMPRSS2 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.[7]
- On the day of the assay, prepare serial dilutions of the HR-2 peptide in cell culture medium.
- In a separate plate, mix the diluted peptide with an equal volume of pseudovirus.[8] Incubate the peptide-virus mixture at 37°C for 30-60 minutes.[7][8]
- Remove the medium from the seeded cells and add the peptide-virus mixture.
- Incubate the plates at 37°C for 48-72 hours.[8]
- Quantify the reporter gene expression. For luciferase, lyse the cells and measure the luminescence according to the manufacturer's instructions.[7][8]

- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the peptide concentration.

Cell-Cell Fusion Assay

This assay assesses the ability of the HR-2 peptide to block the fusion of cells expressing the viral spike protein with target cells expressing the viral receptor.

Materials:

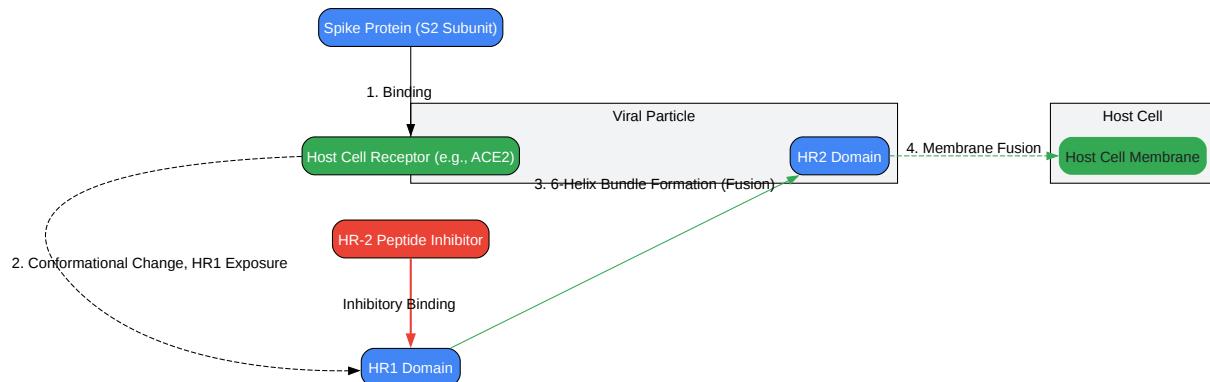
- Effector cells: e.g., HEK293T cells transfected to express the SARS-CoV-2 spike protein.
- Target cells: e.g., HEK293T cells transfected to express ACE2 and TMPRSS2.^[9] One of the cell populations should also express a reporter system (e.g., beta-galactosidase).
- Reconstituted HR-2 peptide stock solution
- Cell culture medium
- 96-well cell culture plates
- Reporter assay reagent (e.g., Galacto-star™)

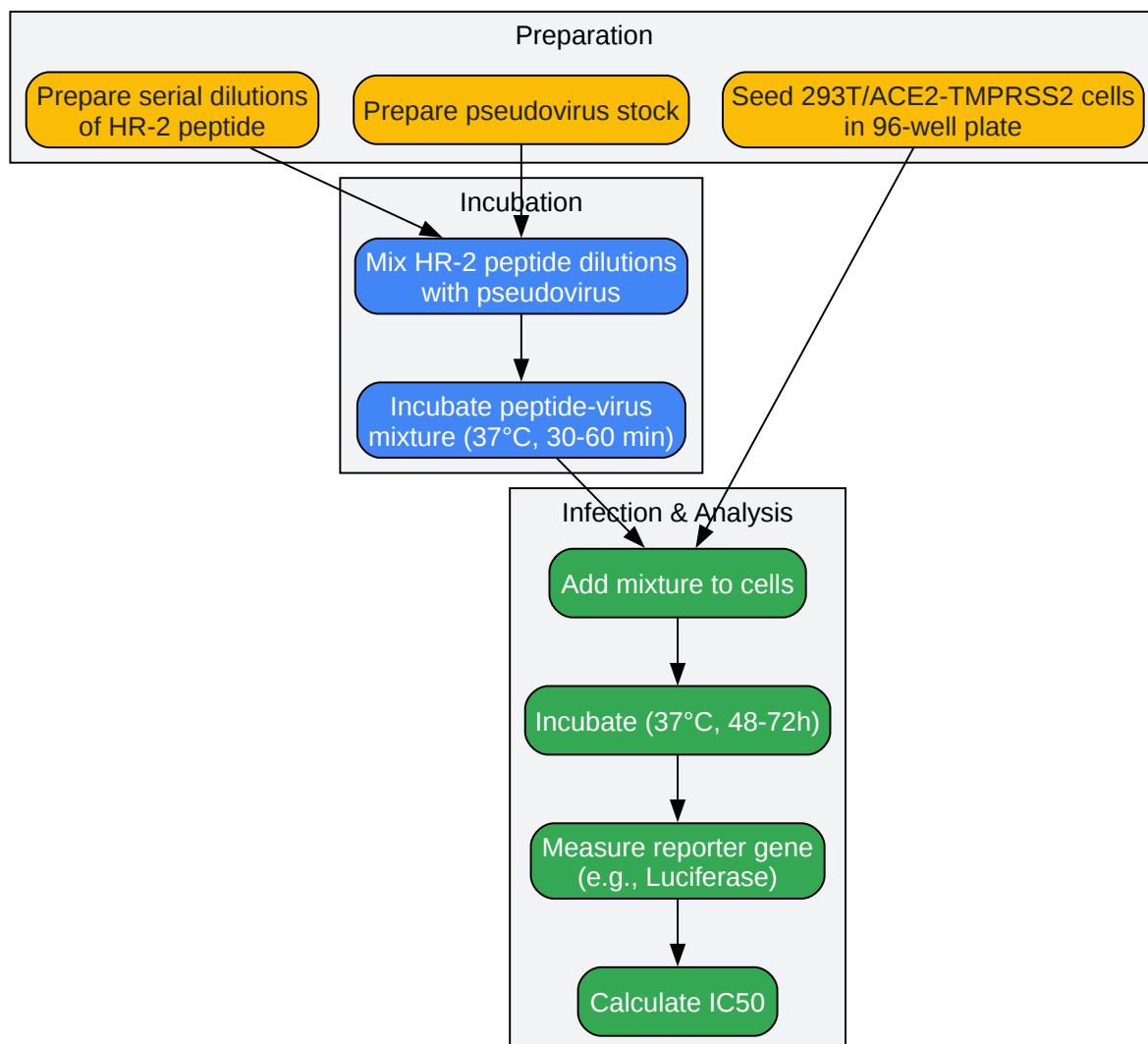
Protocol:

- Prepare effector and target cell populations.
- Harvest the cells and resuspend them at a concentration of 0.6×10^6 cells/mL.^[9]
- In a 96-well plate, add serial dilutions of the HR-2 peptide.
- Add the effector cells to the wells containing the peptide.
- Add the target cells to the wells.^[9]
- Co-culture the cells for 18-24 hours at 37°C to allow for cell fusion (syncytia formation).^[9]
- Quantify the extent of cell fusion by measuring the reporter gene activity.^[9]

- Calculate the IC50 value from the dose-response curve.

Visualizations



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